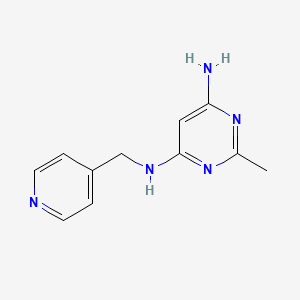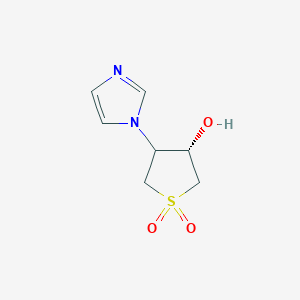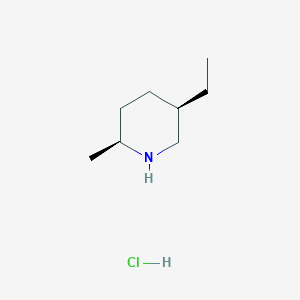
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexane ring substituted with a hydroxyl group and a 4-ethylpiperidin-1-ylmethyl group. Its molecular formula is C14H27NO, and it has a molecular weight of 225.37 g/mol .
Métodos De Preparación
The synthesis of 1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the 4-ethylpiperidine derivative. This can be achieved through the hydrogenation of 4-ethylpyridine.
Alkylation Reaction: The 4-ethylpiperidine is then subjected to an alkylation reaction with a suitable alkylating agent, such as cyclohexylmethyl chloride, under basic conditions to form the desired product.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
1-((4-Propylpiperidin-1-yl)methyl)cyclohexan-1-ol: This compound features a propyl group on the piperidine ring, offering different steric and electronic properties.
1-((4-Butylpiperidin-1-yl)methyl)cyclohexan-1-ol: The presence of a butyl group on the piperidine ring distinguishes this compound from the ethyl-substituted derivative.
Propiedades
Fórmula molecular |
C14H27NO |
|---|---|
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
1-[(4-ethylpiperidin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H27NO/c1-2-13-6-10-15(11-7-13)12-14(16)8-4-3-5-9-14/h13,16H,2-12H2,1H3 |
Clave InChI |
IULHVPVZVNVONP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCN(CC1)CC2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)











